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Introduction
Diethyl iodomethylphosphonate is an organophosphorus compound of significant interest in

synthetic organic chemistry. Its utility as a versatile building block stems from the presence of a

reactive carbon-iodine bond and a phosphonate moiety. This combination allows for its

participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions,

making it a valuable reagent in the synthesis of complex molecules, including those with

potential therapeutic applications. This guide provides a comprehensive overview of its

physicochemical properties, synthesis, key reactions with detailed experimental protocols, and

spectroscopic data.

Physicochemical Properties
Diethyl iodomethylphosphonate is a colorless to pale yellow liquid at room temperature.[1] It

is immiscible with water but soluble in many organic solvents.[2][3] Due to its liquid state at

ambient temperatures, its melting point is below 25 °C. Key physicochemical data are

summarized in the table below for easy reference and comparison.
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Property Value Reference(s)

CAS Number 10419-77-9 [4]

Molecular Formula C5H12IO3P [4]

Molecular Weight 278.03 g/mol [4]

Appearance Colorless to pale yellow liquid [1][5]

Boiling Point
112-114 °C at 1 mmHg; 119-

120 °C at 5 Torr
[3][5]

Density 1.6606 g/cm³ at 19 °C [5]

Refractive Index (nD20) 1.497-1.499 [5]

Solubility
Immiscible with water; Soluble

in organic solvents
[2][3]

Synthesis
The primary method for the synthesis of diethyl iodomethylphosphonate is the Michaelis-

Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case,

triethyl phosphite, with an alkyl halide, diiodomethane. The reaction proceeds via a bimolecular

nucleophilic substitution (SN2) mechanism where the phosphorus atom of the triethyl phosphite

attacks one of the iodine-bearing carbon atoms of diiodomethane, leading to the formation of a

phosphonium intermediate. Subsequent dealkylation by the iodide ion yields the desired

diethyl iodomethylphosphonate and a volatile ethyl iodide byproduct.

Experimental Protocol: Synthesis via Michaelis-Arbuzov
Reaction
Materials:

Triethyl phosphite

Diiodomethane

Round-bottom flask
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Reflux condenser

Heating mantle with a stirrer

Distillation apparatus

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place

triethyl phosphite (1.0 equivalent).

Under an inert atmosphere, add an excess of diiodomethane (typically 1.5-2.0 equivalents).

Heat the reaction mixture with stirring. The reaction is often carried out at elevated

temperatures, for example, between 100-150 °C.[6] The progress of the reaction can be

monitored by observing the distillation of the ethyl iodide byproduct.

After the reaction is complete (as indicated by the cessation of ethyl iodide formation), cool

the mixture to room temperature.

The excess diiodomethane and any remaining volatile impurities are removed by vacuum

distillation.

The crude diethyl iodomethylphosphonate is then purified by fractional distillation under

reduced pressure to yield the final product.

Triethyl Phosphite +
Diiodomethane

Reaction Vessel
(Heated, Stirred)

Michaelis-Arbuzov
Reaction Work-up

(Vacuum Distillation)
Purification

(Fractional Distillation) Diethyl Iodomethylphosphonate

Click to download full resolution via product page

Caption: Synthesis workflow for Diethyl Iodomethylphosphonate.

Key Reactions and Applications

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://patents.google.com/patent/US5473093A/en
https://www.benchchem.com/product/b080390?utm_src=pdf-body
https://www.benchchem.com/product/b080390?utm_src=pdf-body-img
https://www.benchchem.com/product/b080390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diethyl iodomethylphosphonate is a valuable reagent for the introduction of a

phosphonomethyl group into organic molecules. Its primary reactivity centers around the

carbon-iodine bond, which readily undergoes nucleophilic substitution, and the activated

methylene group adjacent to the phosphonate, which can be deprotonated to form a carbanion

for use in olefination reactions.

Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of

alkenes with high E-stereoselectivity.[7][8] In this reaction, the phosphonate is first

deprotonated with a strong base to form a stabilized phosphonate carbanion. This carbanion

then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which

subsequently eliminates a dialkylphosphate salt to yield the alkene.

Materials:

Diethyl iodomethylphosphonate

A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Aldehyde or ketone

Inert atmosphere (e.g., Nitrogen or Argon)

Quenching solution (e.g., saturated aqueous ammonium chloride)

Extraction solvent (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

To a solution of diethyl iodomethylphosphonate (1.1 equivalents) in an anhydrous aprotic

solvent under an inert atmosphere, add a strong base (1.0 equivalent) at a low temperature

(e.g., 0 °C or -78 °C).
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Stir the mixture at this temperature for a period to allow for the complete formation of the

phosphonate carbanion.

Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent

dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir until the reaction is complete

(monitored by TLC).

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product is then purified by column chromatography on silica gel to afford the

desired alkene.

Diethyl Iodomethylphosphonate Deprotonation
(Strong Base) Phosphonate Carbanion Nucleophilic Addition

(Aldehyde/Ketone)
β-Hydroxyphosphonate

Intermediate Elimination Alkene

Click to download full resolution via product page

Caption: Horner-Wadsworth-Emmons reaction workflow.

Nucleophilic Substitution Reactions
The carbon-iodine bond in diethyl iodomethylphosphonate is susceptible to nucleophilic

attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the

facile introduction of a phosphonomethyl group onto different molecular scaffolds.

Materials:

Diethyl iodomethylphosphonate
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Primary or secondary amine

A suitable solvent (e.g., Acetonitrile, DMF)

A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) (optional, to scavenge

HI)

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.1

equivalents) in a suitable solvent under an inert atmosphere.

Add diethyl iodomethylphosphonate (1.0 equivalent) to the solution at room temperature.

Stir the reaction mixture at room temperature or with gentle heating until the starting material

is consumed (monitored by TLC).

Upon completion, filter the reaction mixture to remove any inorganic salts.

Remove the solvent under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by distillation

under reduced pressure to yield the N-phosphonomethylated amine.

Diethyl Iodomethylphosphonate

SN2 Reaction

Nucleophile
(e.g., R₂NH)

Substituted Product
(e.g., R₂NCH₂P(O)(OEt)₂) 

Iodide Salt

Click to download full resolution via product page

Caption: General pathway for nucleophilic substitution.
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Applications in Drug Development
Phosphonates are recognized as important pharmacophores in drug design as they can act as

stable mimics of phosphates or carboxylates. The ability of diethyl iodomethylphosphonate
to serve as a precursor for various functionalized phosphonates makes it a valuable tool in

medicinal chemistry. For instance, it has been reported as a reagent in the synthesis of H2N-

Tyr(tBu)-vinyl sulfone, a potentially useful intermediate for the development of novel therapeutic

agents.[2] The synthesis of vinyl sulfones often involves the reaction of a sulfonyl precursor

with a suitable vinylating agent, and phosphonates can play a role in the construction of the

vinyl moiety.

Spectroscopic Data
The structural characterization of diethyl iodomethylphosphonate is confirmed by various

spectroscopic techniques.
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Spectroscopic Data Description Reference(s)

¹H NMR

Expected signals include a

triplet for the methyl protons

and a quartet for the

methylene protons of the

ethoxy groups, and a doublet

for the iodomethyl protons

coupled to the phosphorus

atom.

[9][10]

¹³C NMR

Expected signals include those

for the methyl and methylene

carbons of the ethoxy groups,

and a signal for the iodomethyl

carbon which will show

coupling to the phosphorus

atom.

[9]

³¹P NMR

The ³¹P NMR spectrum is

expected to show a single

resonance, the chemical shift

of which is characteristic of an

alkylphosphonate. The

chemical shift for similar diethyl

alkylphosphonates typically

falls in the range of +20 to +35

ppm.

[11]

IR Spectroscopy

The IR spectrum shows

characteristic absorptions for

P=O stretching (around 1250

cm⁻¹), P-O-C stretching

(around 1020-1050 cm⁻¹), and

C-H stretching.

[4]
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Mass Spectrometry

The mass spectrum will show

the molecular ion peak and

characteristic fragmentation

patterns.

[4]

Safety and Handling
Diethyl iodomethylphosphonate is an irritant and should be handled with appropriate

personal protective equipment, including gloves, safety glasses, and a lab coat. All

manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and

should be stored in a cool, dark place under an inert atmosphere.

Conclusion
Diethyl iodomethylphosphonate is a versatile and valuable reagent in organic synthesis with

significant potential in the field of drug discovery and development. Its ability to undergo both

nucleophilic substitution and Horner-Wadsworth-Emmons reactions allows for the construction

of a wide array of complex molecules containing the phosphonate functional group. The

detailed protocols and data presented in this guide are intended to facilitate its effective use by

researchers and scientists in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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